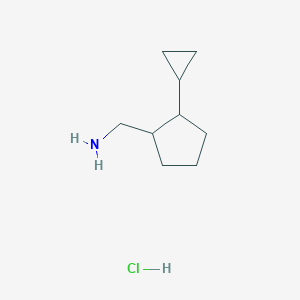

(2-Cyclopropylcyclopentyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

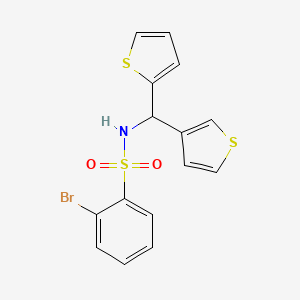

(2-Cyclopropylcyclopentyl)methanamine hydrochloride, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has been shown to have a beneficial effect on a range of neurological disorders.

Scientific Research Applications

Cyclopropanation Reaction and Synthesis of Neurotransmitter Analogues

A significant application involves the use of (2-Cyclopropylcyclopentyl)methanamine hydrochloride in the synthesis of constrained neurotransmitter analogues through the Kulinkovich reaction. This Ti(IV)-mediated cyclopropanation reaction is utilized to synthesize substituted 2-phenylcyclopropylamines, aiming to mimic neurotransmitters like histamine and tryptamine. These compounds have been shown to inhibit monoamine oxidase and mimic hallucinogens, made from readily available materials in 1 to 5 steps (Faler & Joullié, 2007).

Deamination Studies

Research on the deamination of cyclopropylamine hydrochlorides, such as trans-2-methyl- and 2-phenylcyclopropylamine hydrochlorides, provides insights into the chemical behavior and reaction pathways of cyclopropylamine derivatives. These studies have explored the formation of allylic chlorides under certain conditions, indicating the involvement of ion pairs in the reaction mechanism (Wiberg & Österle, 1999).

Preparation and Reaction of Cyclopropenone Oximes

Another application is found in the preparation and reaction of cyclopropenone oximes with isocyanates, highlighting the chemical versatility of cyclopropylamine hydrochloride derivatives. These reactions afford 1:2 addition products, 6-diazaspiro[2.3]hexenones, in moderate yields, demonstrating the compound's utility in synthesizing complex organic molecules (Yoshida et al., 1988).

Antiviral Activity Evaluation

Further research includes the synthesis and evaluation of aminoadamantane derivatives for antiviral activity. Spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines have been synthesized and tested against a range of viruses, revealing their specificity as anti-influenza A virus agents. This underscores the potential pharmaceutical applications of cyclopropylamine hydrochloride derivatives in developing new antiviral drugs (Kolocouris et al., 1994).

Mechanism of Action

- The primary target of (2-Cyclopropylcyclopentyl)methanamine hydrochloride is the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .

Target of Action

Mode of Action

properties

IUPAC Name |

(2-cyclopropylcyclopentyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-6-8-2-1-3-9(8)7-4-5-7;/h7-9H,1-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFCCOBLGZNWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C2CC2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)

![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)

![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)

![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)

![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)

![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)

![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)

![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)